An In-Depth Technical Guide to 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine (CAS Number 915923-76-1)
An In-Depth Technical Guide to 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine (CAS Number 915923-76-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine, a molecule of significant interest in medicinal chemistry. By combining the rigid, lipophilic adamantane scaffold with the metabolically stable tetrazole moiety, this compound emerges as a promising candidate for therapeutic development. This document details a plausible synthetic pathway, including protocols for the synthesis of key intermediates and the final compound. Furthermore, it explores the predicted physicochemical properties, analytical characterization, and potential biological activities, with a focus on its prospective roles as an antiviral agent targeting the influenza A M2 proton channel and as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Detailed, step-by-step protocols for relevant biological assays are provided to facilitate further investigation by the scientific community.
Introduction: The Strategic Amalgamation of Adamantane and Tetrazole Moieties
The convergence of an adamantane core with a tetrazole ring in 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine represents a strategic design in medicinal chemistry. The adamantane group, a rigid and lipophilic three-dimensional structure, is known to enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity, which can facilitate passage through biological membranes.[1][2] Its incorporation into drug candidates has led to successful therapeutics for a range of diseases, including viral infections and neurodegenerative disorders.[3]
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and oral bioavailability.[4][5] This five-membered heterocyclic ring is a common pharmacophore in a variety of approved drugs, contributing to their therapeutic efficacy.[6] The combination of these two privileged scaffolds suggests that 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine may possess favorable drug-like properties and significant biological activity.
Physicochemical and Predicted Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 915923-76-1 | N/A |
| Molecular Formula | C₁₂H₁₉N₅ | N/A |
| Molecular Weight | 233.31 g/mol | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| LogP (Predicted) | 2.1 ± 0.4 | In silico prediction |
| pKa (Predicted) | Amine: 10.2 ± 0.1, Tetrazole: -1.5 ± 0.5 | In silico prediction |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | N/A |
Synthesis and Characterization
The synthesis of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine can be approached through a multi-step sequence, commencing with a suitable adamantane precursor. A plausible synthetic route is outlined below, involving the protection of the amine functionality, introduction of the tetrazole moiety, and subsequent deprotection.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-adamantanol
This protocol is adapted from established methods for the functionalization of amantadine.[4]
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Nitration: To a stirred solution of concentrated sulfuric acid, add amantadine hydrochloride in portions at 0-5 °C. Add a mixture of concentrated sulfuric and nitric acid dropwise, maintaining the temperature below 10 °C. Stir at this temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Hydroxylation: Carefully pour the reaction mixture onto crushed ice. Basify the solution with a concentrated aqueous solution of sodium or potassium hydroxide to pH > 12, ensuring the temperature is controlled. Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Boc Protection of 3-Amino-1-adamantanol
This is a standard procedure for the protection of primary amines.[5]
-
Reaction Setup: Dissolve 3-amino-1-adamantanol in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate or triethylamine.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the Boc-protected intermediate, which can often be used in the next step without further purification.
Protocol 3: Alkylation of 5-Methyltetrazole via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the N-alkylation of tetrazoles with secondary alcohols, proceeding with inversion of configuration.[7]
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the Boc-protected 3-amino-1-adamantanol, 5-methyltetrazole, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).
-
Mitsunobu Reaction: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Protocol 4: Boc Deprotection
Acid-catalyzed cleavage is the standard method for removing the Boc protecting group.[5]
-
Deprotection: Dissolve the Boc-protected product from the previous step in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Reaction and Work-up: Stir the solution at room temperature for 1-4 hours. Evaporate the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted into an organic solvent, or the salt itself can be purified by recrystallization.
Analytical Characterization
The identity and purity of the synthesized 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Predicted chemical shifts can serve as a guide.[4][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC.[8]
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C NMR | Adamantane CH₂: ~30-45, Adamantane CH: ~35-50, Adamantane C-N: ~50-60, Adamantane C-Tetrazole: ~60-70, Tetrazole C5: ~160-165, Methyl: ~10-15 |
| ¹H NMR | Adamantane protons: Broad multiplets between ~1.5-2.5, Methyl protons: Singlet around ~2.5 |
Note: These are predicted values and may differ from experimental results.
Potential Biological Activity and Mechanisms of Action
The structural features of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine suggest at least two primary avenues for its biological activity: as an antiviral agent and as a modulator of CNS receptors.
Antiviral Activity: Influenza A M2 Proton Channel Inhibition
Adamantane derivatives, most notably amantadine and rimantadine, are known inhibitors of the influenza A virus M2 proton channel.[9] This channel is crucial for the uncoating of the virus within the host cell. By blocking this channel, these drugs prevent the release of the viral genome and subsequent replication. It is plausible that 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine could act as an M2 channel inhibitor.
Neurological Activity: NMDA Receptor Antagonism
Certain aminoadamantane derivatives, such as memantine, are uncompetitive antagonists of the NMDA receptor.[10] These receptors are ligand-gated ion channels that play a critical role in synaptic plasticity and memory function. Overactivation of NMDA receptors is implicated in excitotoxicity and the progression of neurodegenerative diseases like Alzheimer's. By blocking the NMDA receptor channel, these drugs can prevent excessive calcium influx and subsequent neuronal damage. The aminoadamantane core of the title compound suggests it may exhibit similar activity.
Protocols for Biological Evaluation
Protocol 5: In Vitro Influenza A M2 Proton Channel Activity Assay (Yeast-based)
This assay is adapted from a high-throughput screening method for M2 channel inhibitors.[10]
-
Yeast Strain and Culture: Use a Saccharomyces cerevisiae strain engineered to be sensitive to the expression of the M2 proton channel. Culture the yeast in appropriate selective media.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Procedure: In a 96-well plate format, add the yeast culture to each well. Add the test compound at various concentrations. Include positive (amantadine) and negative (DMSO vehicle) controls.
-
Incubation and Measurement: Incubate the plates at 30 °C. Monitor yeast growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Analysis: Plot the yeast growth against the compound concentration to determine the EC₅₀ (the concentration at which 50% of growth inhibition is reversed).
Protocol 6: In Vitro NMDA Receptor Antagonist Assay (Electrophysiology)
This protocol describes a whole-cell patch-clamp assay to measure the effect of the compound on NMDA receptor currents.[11]
-
Cell Culture: Use primary neuronal cultures or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings.
-
Application of Agonists and Antagonist: Perfuse the cells with a solution containing NMDA and a co-agonist (e.g., glycine). After establishing a stable baseline current, apply the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the NMDA-evoked currents in the absence and presence of the test compound. Plot the percentage inhibition of the current against the compound concentration to determine the IC₅₀.
ADME/Tox Profile (Predicted)
While experimental data is not available, in silico models can provide an initial assessment of the ADME/Tox properties.[12]
-
Absorption: The predicted LogP suggests good passive permeability across cell membranes.
-
Distribution: The compound is likely to distribute into tissues, including the central nervous system, due to its lipophilicity.
-
Metabolism: The adamantane core is generally resistant to metabolic degradation. The tetrazole ring is also metabolically stable.
-
Excretion: Excretion is likely to occur via the kidneys.
-
Toxicity: Adamantane derivatives can have CNS-related side effects. A full toxicological profile would need to be determined experimentally.
Conclusion and Future Directions
3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine is a molecule of considerable interest, bridging two pharmacologically important scaffolds. The synthetic route presented in this guide is plausible and based on well-established chemical transformations. The predicted biological activities as an influenza M2 channel inhibitor and an NMDA receptor antagonist provide a strong rationale for its synthesis and further investigation. The experimental protocols detailed herein offer a starting point for researchers to explore the therapeutic potential of this compound. Future work should focus on the experimental validation of the proposed synthesis, full analytical characterization, and comprehensive in vitro and in vivo evaluation of its biological activities and ADME/Tox profile.
References
- Ostrovskii, V. A., et al. (2012). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 61(4), 765-777.
- Popova, E. A., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Journal of General Chemistry, 91(5), 843-853.
- Wittenberger, S. J. (1994). Recent developments in tetrazole chemistry. A review.
- Geerts, T., & Vander Heyden, Y. (2011). In silico predictions of ADME-Tox properties: drug absorption. Combinatorial chemistry & high throughput screening, 14(5), 339–361.
- CN104761456A - Preparation method of 3-amino-1-adamantanol. (2015).
- Ma, C., et al. (2013).
- Klimova, N. V., et al. (1986). Hydroxyaminoadamantanes and their biological activity.
- Zarghi, A., et al. (2005). A new HPLC method for the determination of amantadine and its analogues in rat plasma. Journal of pharmaceutical and biomedical analysis, 39(3-4), 677–680.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Ghasemi, M., et al. (2012). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. European journal of pharmacology, 683(1-3), 59–66.
- Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34, 1-13.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- CN101798270A - Method for preparing 3-amino-1-adamantane alcohol. (2010).
- Lamoureux, G. V., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978.
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol. (2012).
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Sim, E., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.
-
ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Golebiewski, W. M., & Krol, M. (2000). Reversed-phase high-performance liquid chromatography of adamantane derivatives.
- Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine). Science, 144(3620), 862–863.
- Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of neurochemistry, 97(6), 1611–1626.
Sources
- 1. A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105294445A - Synthetic method of adamantanamine hydrochloride - Google Patents [patents.google.com]
- 12. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
